m-PEG48-alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

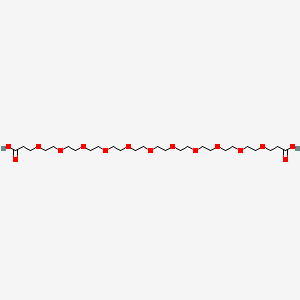

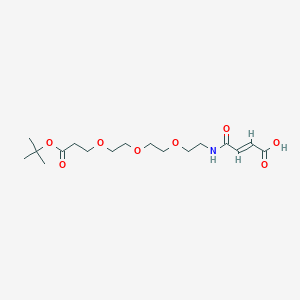

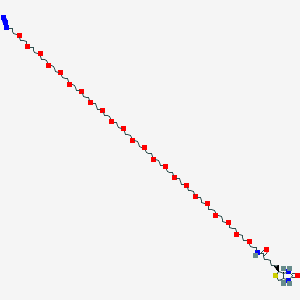

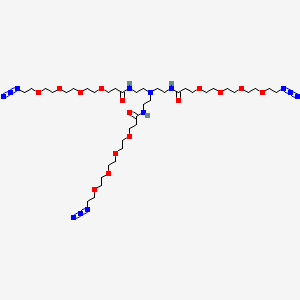

m-PEG48-alcohol, also known as methoxy polyethylene glycol 48-alcohol, is a polymeric compound with the molecular formula C97H196O49 and a molecular weight of 2146.59 g/mol . This compound is part of the polyethylene glycol (PEG) family, which is widely used in various scientific and industrial applications due to its biocompatibility, solubility in water, and ability to modify surfaces and molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG48-alcohol typically involves the polymerization of ethylene oxide in the presence of a methoxy-terminated initiator. The reaction is carried out under controlled conditions to achieve the desired chain length and functionality. The process can be summarized as follows:

Initiation: A methoxy-terminated initiator is used to start the polymerization of ethylene oxide.

Propagation: Ethylene oxide is added to the reaction mixture, and the polymerization proceeds to form the PEG chain.

Termination: The reaction is terminated by adding an alcohol, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and precise control of reaction conditions to ensure consistency and purity. The final product is purified through various techniques such as distillation, filtration, and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

m-PEG48-alcohol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group in this compound can be oxidized to form aldehydes or carboxylic acids.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Etherification: The hydroxyl group can react with alkyl halides to form ethers.

Dehydration: Under acidic conditions, this compound can undergo dehydration to form alkenes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Esterification: Reagents such as acetic anhydride or acetyl chloride are commonly used.

Etherification: Alkyl halides like methyl iodide (CH3I) are used in the presence of a base.

Dehydration: Acidic catalysts such as sulfuric acid (H2SO4) are used.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Esterification: Esters.

Etherification: Ethers.

Dehydration: Alkenes.

Scientific Research Applications

m-PEG48-alcohol has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and as a solubilizing agent for hydrophobic compounds.

Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Applied in the formulation of personal care products, coatings, and adhesives due to its excellent solubility and biocompatibility

Mechanism of Action

The mechanism of action of m-PEG48-alcohol involves its ability to modify the surface properties of molecules and materials. The PEG chain provides steric hindrance, which can prevent protein adsorption and reduce immunogenicity. Additionally, the hydroxyl group can participate in various chemical reactions, enabling the conjugation of this compound to other molecules. This modification can enhance the solubility, stability, and bioavailability of the conjugated molecules .

Comparison with Similar Compounds

Similar Compounds

m-PEG48-amine: Similar to m-PEG48-alcohol but with an amine group instead of a hydroxyl group.

m-PEG48-carboxylic acid: Contains a carboxylic acid group and is used for conjugation to amines and alcohols.

Uniqueness

This compound is unique due to its hydroxyl group, which allows for a wide range of chemical modifications. Its biocompatibility and solubility in water make it an ideal candidate for various applications in chemistry, biology, medicine, and industry. The ability to customize the chain length and functionality further enhances its versatility .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H196O49/c1-99-4-5-101-8-9-103-12-13-105-16-17-107-20-21-109-24-25-111-28-29-113-32-33-115-36-37-117-40-41-119-44-45-121-48-49-123-52-53-125-56-57-127-60-61-129-64-65-131-68-69-133-72-73-135-76-77-137-80-81-139-84-85-141-88-89-143-92-93-145-96-97-146-95-94-144-91-90-142-87-86-140-83-82-138-79-78-136-75-74-134-71-70-132-67-66-130-63-62-128-59-58-126-55-54-124-51-50-122-47-46-120-43-42-118-39-38-116-35-34-114-31-30-112-27-26-110-23-22-108-19-18-106-15-14-104-11-10-102-7-6-100-3-2-98/h98H,2-97H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYXSSSFVIJGMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H196O49 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2146.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-acetic acid](/img/structure/B8025074.png)

![p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate](/img/structure/B8025141.png)